molecular formula C7H7BF2O2 B2933816 2,6-Difluoro-3-methylphenylboronic acid CAS No. 1586045-40-0

2,6-Difluoro-3-methylphenylboronic acid

Cat. No.: B2933816
CAS No.: 1586045-40-0
M. Wt: 171.94
InChI Key: LYEXPRVYGCOGMB-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of phenylboronic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics . These properties likely contribute to its bioavailability.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

  • 2,6-Difluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 2,6-Difluoro-3-methylphenylboronic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2,6-difluorophenylboronic acid, the methyl group in this compound can provide steric hindrance, affecting the compound’s behavior in substitution reactions .

Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXPRVYGCOGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586045-40-0
Record name (2,6-difluoro-3-methylphenyl)boronic acid
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